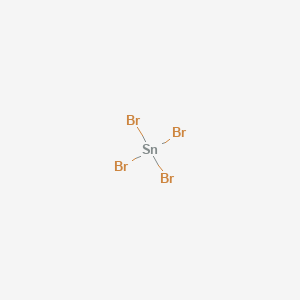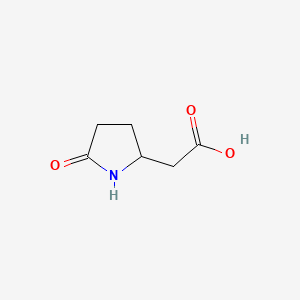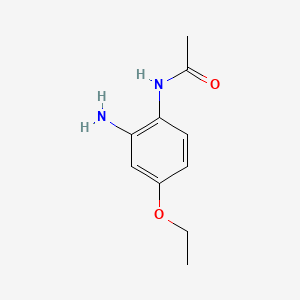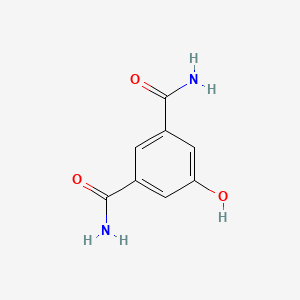
1-Fluorododecane
Overview
Description
1-Fluorododecane is a long-chain 1-fluoroalkane with the molecular formula C₁₂H₂₅F. It is also known as n-Dodecyl fluoride. This compound is characterized by the presence of a fluorine atom attached to the terminal carbon of a twelve-carbon alkane chain. It is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
1-Fluorododecane can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction between 1-dodecanol, N,N-diethyl-α,α-difluoro-[3,5-bis(1H,1H,2H,2H-perfluorodecyl)benzyl]amine, and heptane.
Industrial Production Methods: Industrially, this compound can be produced by the fluorination of 1-dodecanol using reagents like sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃) under controlled conditions.
Chemical Reactions Analysis
1-Fluorododecane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as sodium iodide (NaI) in acetone to form 1-iodododecane.
Reduction Reactions: It can be reduced to dodecane using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions to form corresponding alcohols or carboxylic acids.
Scientific Research Applications
1-Fluorododecane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other fluorinated compounds.
Biology: It is used in studies involving the interaction of fluorinated compounds with biological membranes.
Medicine: It is explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: It is used in the production of specialty chemicals and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of 1-fluorododecane involves its interaction with various molecular targets:
Comparison with Similar Compounds
1-Fluorododecane can be compared with other similar compounds such as:
1-Fluorooctane: A shorter chain fluorinated alkane with similar reactivity but different physical properties.
1-Fluoroheptane: Another shorter chain fluorinated alkane used in similar applications.
1-Bromododecane: A halogenated dodecane with bromine instead of fluorine, showing different reactivity and applications.
This compound stands out due to its unique combination of a long alkane chain and a terminal fluorine atom, making it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
1-fluorododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25F/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYBNVZCQIDLSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074706 | |
| Record name | 1-Fluorododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334-68-9 | |
| Record name | 1-Fluorododecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=334-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecane, 1-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Fluorododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluorododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 1-fluorododecane play in the host plant selection of Tuta absoluta?
A1: Research suggests that this compound may act as an oviposition deterrent for the tomato leafminer, Tuta absoluta. In studies investigating the volatile profiles of various host and non-host plants, this compound was notably absent in tomato, the preferred host plant of Tuta absoluta []. Conversely, this compound was present in plants less preferred by the insect, such as datura, eggplant, ashwagandha, and black nightshade []. While further research is needed to confirm this hypothesis, these findings suggest that the presence of this compound might contribute to the insect's avoidance of certain plants.
Q2: Are there any other plants besides those mentioned that contain this compound? What are the implications of this presence for insect-plant interactions?
A2: While the provided research [] focuses on a specific set of plants, further investigation is required to determine the prevalence of this compound in other plant species. Identifying additional plants containing this compound could provide insights into its ecological role in broader insect-plant interactions. Discovering whether this compound acts as a general insect repellent or if its effects are specific to Tuta absoluta would be valuable for understanding its potential applications in pest management.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


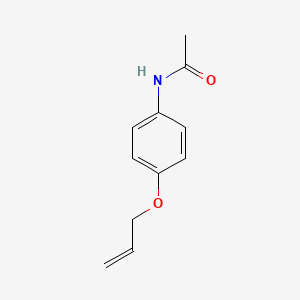


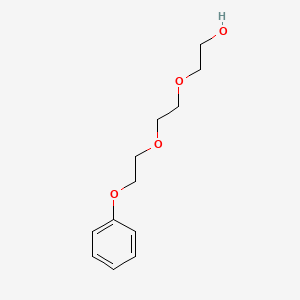

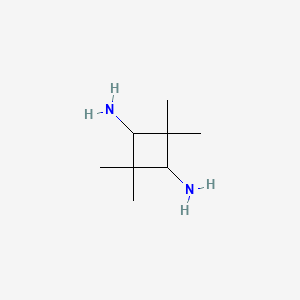
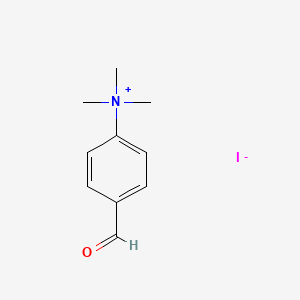
![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1294700.png)
